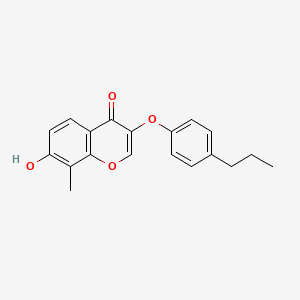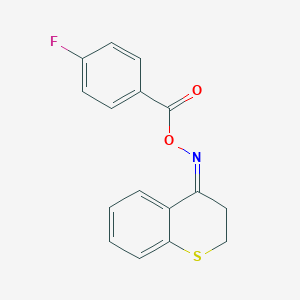
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone, also known as EFIT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological applications. EFIT belongs to the class of thioxoimidazolidinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone is still under investigation, but studies have shown that 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone may exert its pharmacological effects through various pathways. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been reported to induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its relatively easy synthesis method and high purity. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone also possesses diverse biological activities, making it a versatile compound for investigating various pharmacological applications. However, one limitation of using 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are numerous future directions for investigating the pharmacological applications of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone. One potential direction is to explore the use of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone and its potential use in treating other diseases such as diabetes and neurodegenerative disorders. Finally, the development of more efficient synthesis methods and formulations of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone may increase its potential for clinical use.
Synthesemethoden
The synthesis of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone involves the reaction of 2-furfuraldehyde with ethylthiourea in the presence of acid catalysts. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been investigated for its potential pharmacological applications, including its anticancer, antimicrobial, and antioxidant properties. Studies have shown that 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting its potential use as an antibiotic. Additionally, 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)15)6-7-4-3-5-14-7/h3-6H,2H2,1H3,(H,11,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNSNFKSZIXFM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CO2)/NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)






![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)